molecular formula C8H5ClN2O2 B572641 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid CAS No. 1246088-49-2

5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid

Cat. No. B572641
M. Wt: 196.59
InChI Key: KYRXBSCLEZDMMP-UHFFFAOYSA-N
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Description

“5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid” is a chemical compound with the empirical formula C8H5ClN2O2 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular weight of “5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid” is 196.59 . The SMILES string representation of its structure is OC(=O)c1nc2[nH]ccc2cc1Cl .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid” include its form as a solid and its molecular weight of 196.59 . Its empirical formula is C8H5ClN2O2 .

Scientific Research Applications

Application in Kinase Inhibition

  • Scientific Field : Pharmacology
  • Summary of Application : This compound is used in the synthesis of pexidartinib, a kinase inhibitor drug used for the treatment of symptomatic tenosynovial giant cell tumor (TGCT), a rare type of joint tumor . It acts by inhibiting multiple receptor tyrosine kinases including colony-stimulating factor-1 receptor (CSF-1R), c-Kit proto-oncogene proteins (c-Kit) and fms-like tyrosine kinase-3 (Flt-3) .
  • Methods of Application : The dihydrochloride salt of pexidartinib was synthesized and the crystal structure of its dihydrate was determined from single crystal data . Single crystals suitable for X-ray structure determination were grown from a saturated solution of (II) in dioxane .
  • Results or Outcomes : The pexidartinib molecule forms N–H···O and N–H···Cl interactions with neighboring water molecules and chloride ions, respectively. Water/chloride (O–H···Cl) and water/water (O–H···O) interactions are also observed .

Application in Immunomodulation

  • Scientific Field : Immunology
  • Summary of Application : A series of 1H-pyrrolo[2,3-b]pyridine derivatives are described as novel immunomodulators targeting JAK3 for use in treating immune diseases such as organ transplantation .
  • Methods of Application : In the chemical modification of compound 6, the introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring led to a large increase in JAK3 inhibitory activity .
  • Results or Outcomes : Compound 14c was identified as a potent, moderately selective JAK3 inhibitor, and the immunomodulating effect of 14c on interleukin-2-stimulated T cell proliferation was shown .

Application in Cancer Therapy

  • Scientific Field : Oncology
  • Summary of Application : This compound is being developed as a class of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR with development prospects . Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors .
  • Results or Outcomes : Targeting FGFRs represents an attractive strategy for cancer therapy .

Application in Halogenated Heterocycles

  • Scientific Field : Organic Chemistry
  • Summary of Application : This compound is part of a collection of unique chemicals known as halogenated heterocycles . These are cyclic compounds containing one or more different heteroatoms (e.g., nitrogen, oxygen, sulfur) as well as one or more halogen atoms (e.g., fluorine, chlorine, bromine, iodine). They are used in a wide range of applications, including drug discovery and material science .

Application in Immunomodulation

  • Scientific Field : Immunology
  • Summary of Application : A series of 1H-pyrrolo[2,3-b]pyridine derivatives are described as novel immunomodulators targeting JAK3 for use in treating immune diseases such as organ transplantation .

Application in Cancer Therapy

  • Scientific Field : Oncology
  • Summary of Application : This compound is being developed as a class of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR with development prospects . Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors .
  • Results or Outcomes : Targeting FGFRs represents an attractive strategy for cancer therapy .

Application in Halogenated Heterocycles

  • Scientific Field : Organic Chemistry
  • Summary of Application : This compound is part of a collection of unique chemicals known as halogenated heterocycles . These are cyclic compounds containing one or more different heteroatoms (e.g., nitrogen, oxygen, sulfur) as well as one or more halogen atoms (e.g., fluorine, chlorine, bromine, iodine). They are used in a wide range of applications, including drug discovery and material science .

Application in Immunomodulation

  • Scientific Field : Immunology
  • Summary of Application : A series of 1H-pyrrolo[2,3-b]pyridine derivatives are described as novel immunomodulators targeting JAK3 for use in treating immune diseases such as organ transplantation .

Application in Cancer Therapy

  • Scientific Field : Oncology
  • Summary of Application : This compound is being developed as a class of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR with development prospects . Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors .
  • Results or Outcomes : Targeting FGFRs represents an attractive strategy for cancer therapy .

Safety And Hazards

“5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid” is classified as Acute Tox. 4 Oral according to the GHS classification . The safety information provided by Sigma-Aldrich includes the signal word “Warning” and the hazard statement H302 .

Future Directions

The future directions for “5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid” and related compounds could involve further exploration of their inhibitory activity against FGFR1, 2, and 3 . This could potentially lead to the development of new therapeutic strategies for diseases associated with abnormal activation of the FGFR signaling pathway .

properties

IUPAC Name

5-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-5-3-4-1-2-10-7(4)11-6(5)8(12)13/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYRXBSCLEZDMMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC(=C(C=C21)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid

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